REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([O:8]C)=[CH:6][CH:5]=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].BrP(Br)Br.CO>C(Cl)Cl>[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11]
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1OC)C(C)=O
|
Name
|
example 3 ( 3b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrP(Br)Br
|
Name
|
|
Quantity
|
293 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 17 hours at −40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon the completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the reaction solution was cooled to −80° C.
|
Type
|
ADDITION
|
Details
|
Upon the completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to −40° C.
|
Type
|
STIRRING
|
Details
|
by stirring for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction solution was raised to room temperature
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure until the solution
|
Type
|
ADDITION
|
Details
|
After adding ethanol
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate/hexane (1:1, V/V)
|
Type
|
DISTILLATION
|
Details
|
After neutralization with a saturated aqueous solution of sodium hydrogen carbonate, the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexane:ethyl acetate, 100:0-55:45, V/V)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |